molecular formula C9H12ClN B11957762 2-Chloro-N,N-dimethyl-P-toluidine CAS No. 196803-74-4

2-Chloro-N,N-dimethyl-P-toluidine

Cat. No.: B11957762
CAS No.: 196803-74-4
M. Wt: 169.65 g/mol
InChI Key: GPYYUDWDKLIISZ-UHFFFAOYSA-N
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Description

2-Chloro-N,N-dimethyl-P-toluidine is an organic compound with the molecular formula C9H12ClN. It is a derivative of toluidine, where the para position of the benzene ring is substituted with a chlorine atom, and the amino group is dimethylated. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-N,N-dimethyl-P-toluidine can be synthesized through several methods. One common method involves the chlorination of N,N-dimethyl-P-toluidine. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the para position.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,N-dimethyl-P-toluidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: N,N-dimethyl-P-toluidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N,N-dimethyl-P-toluidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N,N-dimethyl-P-toluidine involves its interaction with specific molecular targets. The chlorine atom and dimethylamino group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N,N-diethyl-P-toluidine: Similar structure but with ethyl groups instead of methyl groups.

    N,N-dimethyl-P-toluidine: Lacks the chlorine atom.

    P-toluidine: Lacks both the chlorine atom and dimethylation.

Uniqueness

2-Chloro-N,N-dimethyl-P-toluidine is unique due to the presence of both the chlorine atom and the dimethylamino group. This combination imparts specific chemical properties and reactivity that are distinct from its analogs. The chlorine atom enhances its electrophilicity, while the dimethylamino group provides nucleophilic sites for various reactions.

Properties

CAS No.

196803-74-4

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

2-chloro-N,N,4-trimethylaniline

InChI

InChI=1S/C9H12ClN/c1-7-4-5-9(11(2)3)8(10)6-7/h4-6H,1-3H3

InChI Key

GPYYUDWDKLIISZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N(C)C)Cl

Origin of Product

United States

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